4-(4-Ethylphenyl)sulfonylmorpholine
Description
4-(4-Ethylphenyl)sulfonylmorpholine is a sulfonamide-containing morpholine derivative characterized by a sulfonyl group bridging a morpholine ring and a 4-ethylphenyl substituent. Sulfonylmorpholines are widely employed in medicinal chemistry due to their versatility as intermediates and their ability to modulate solubility, bioavailability, and target binding via electronic and steric effects .
Properties
IUPAC Name |
4-(4-ethylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-11-3-5-12(6-4-11)17(14,15)13-7-9-16-10-8-13/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMUGDBUZDSUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(4-Nitrophenyl)thiomorpholine (vs. Morpholine Analogs)
- Structural Differences : Replacing morpholine’s oxygen with sulfur in thiomorpholine increases lipophilicity and introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) .
- Crystal Packing : The thiomorpholine derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .
- Applications : Thiomorpholine derivatives serve as precursors for antidiabetic, antimycobacterial, and kinase inhibitor agents, highlighting the role of sulfur in enhancing metabolic flexibility .
4-(4-Nitrophenyl)morpholine
- Functional Group Impact : The nitro group in this compound contrasts with the sulfonyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, while sulfonyl groups enhance solubility and stability .
- Biological Relevance : Nitrophenylmorpholines are intermediates in antitumor drug synthesis, suggesting that sulfonyl analogs like 4-(4-Ethylphenyl)sulfonylmorpholine may similarly act as building blocks for bioactive molecules .
4-[(2-Aminoethyl)sulfonyl]-morpholine
- Solubility and Bioavailability: The aminoethyl substituent introduces a polar amine group, enhancing water solubility compared to the ethylphenyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. This highlights how side-chain modifications tailor pharmacokinetic profiles .
- Applications : Used in drug design for optimizing absorption and metabolic stability, emphasizing the sulfonyl group’s role in balancing lipophilicity and solubility .
4-[2-(Methylsulphonyl)phenyl]morpholine
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine
- Substituent Effects: The bromo and methoxy groups increase molecular weight and electron-withdrawing effects, contrasting with the simpler ethyl group in 4-(4-Ethylphenyl)sulfonylmorpholine.
- Safety Profile : Classified as an irritant, underscoring the need for careful handling of halogenated sulfonylmorpholines .
4-[4-(Ethylsulphonyl)-2-nitrophenyl]morpholine
- Dual Functional Groups : Combines ethylsulfonyl and nitro groups, creating a highly electron-deficient aromatic system. This contrasts with 4-(4-Ethylphenyl)sulfonylmorpholine, where the ethyl group is electron-donating. Such differences impact reactivity in nucleophilic substitution or reduction reactions .
- Synthetic Utility : Serves as a precursor for further functionalization, demonstrating the adaptability of sulfonylmorpholines in multi-step syntheses .
Data Table: Key Properties of Compared Compounds
*Calculated based on formula C₁₂H₁₇NO₃S.
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